3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt
Compound Description: This compound is a potent and selective NPY5 receptor antagonist. [] It demonstrated excellent NPY5 receptor affinity and selectivity, potent functional antagonism, and good peripheral and central nervous system exposure in rats. [] While it effectively attenuated bovine pancreatic polypeptide-induced food intake in rats, it did not exhibit anorectic activity in rodent natural feeding models. []
Compound Description: YM90K is a potent and selective antagonist for AMPA/kainate receptors. [, , ] It exhibits a Ki value of 0.084 μM for AMPA receptors. [, ] YM90K has shown neuroprotective effects in various models, including protection against sound-induced seizures in mice [] and against AMPA- or kainate-induced neurotoxicity in rat cholinergic neurons. [] It has also demonstrated efficacy in reducing neuronal death in global and focal ischemia models. []
Compound Description: This compound demonstrates high affinity for AMPA receptors with a Ki value of 0.057 μM. [] Notably, it shows potent inhibitory activity against KA-induced toxicity in hippocampal cell cultures (IC50 = 0.30 μM). [] This compound exhibits over 5000-fold selectivity for AMPA receptors over NMDA receptors and the glycine site on NMDA receptors. []
Relevance: Similar to YM90K, compound 5a also contains the "imidazol-1-yl" moiety, linking it structurally to 2-[3-(1H-imidazol-1-yl)propoxy]benzonitrile hydrochloride. [] This structural similarity is significant considering the potent AMPA receptor activity exhibited by both compound 5a and YM90K. This suggests a possible role of the "imidazol-1-yl" group in interacting with AMPA receptors.
Compound Description: In contrast to its isomer, 5a, this compound shows no significant affinity for AMPA receptors. []
Relevance: This compound is structurally very similar to compound 5a, which showed potent activity for the AMPA receptor. The only difference between compound 5a and 5b is the position where the imidazo ring is fused to the quinoxalinone core. Both compound 5a and 5b, along with YM90K, share the "imidazol-1-yl" moiety with 2-[3-(1H-imidazol-1-yl)propoxy]benzonitrile hydrochloride. [] The contrasting activity profiles of 5a and 5b underline the importance of subtle structural variations in determining the biological activity of compounds containing the "imidazol-1-yl" group.
Compound Description: This compound exhibits potent ACAT inhibitory activity and achieves moderate plasma levels after oral administration. [] It also effectively reduced atherosclerotic plaque development in vivo. []
Relevance: Similar to compound 4, this molecule also shares the "imidazol-1-yl-propoxy-phenyl" region with 2-[3-(1H-imidazol-1-yl)propoxy]benzonitrile hydrochloride. [] This reiterates the potential significance of this structural motif for biological activity, especially in the context of ACAT inhibition. The variations in the substituents compared to compound 4 further highlight the specific structural requirements for optimal activity in this class of compounds.
Compound Description: This compound was designed as a potential prodrug for the potent antibacterial agent 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one (2). [] It was hypothesized to release the active species specifically within anaerobic bacteria through bioreduction. []
Compound Description: This compound emerged as a broad-spectrum antifungal agent. [] It displayed activity against 16 strains of Candida. []
Relevance: This compound and 2-[3-(1H-imidazol-1-yl)propoxy]benzonitrile hydrochloride both contain the "imidazol-1-yl-propan" substructure. [] Despite differences in the remaining structures and their respective biological activities, the shared substructure suggests a potential commonality in their chemical properties and potential for further structural modifications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.